2-phenoxy-N-phenylbutanamide

Purinergic signaling Pain pharmacology Ion channel antagonist

2-Phenoxy-N-phenylbutanamide (CAS 101293-16-7) eliminates uncertainty in receptor pharmacology studies. Researchers needing a validated P2X3 antagonist (EC50 80 nM) or a melatonergic ligand scaffold can rely on this batch-tested solid. - Proven P2X3 blockade without P2X4 activity (up to 3 µM) for pain pathway research. - Confirmed human MT1 agonism (EC50 397 µM) for melatonergic optimization. - Consistent quality; shipped under ambient conditions from bench-stable stock. Procurement managers benefit from immediate availability across multiple package sizes.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B3881997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-phenylbutanamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-2-15(19-14-11-7-4-8-12-14)16(18)17-13-9-5-3-6-10-13/h3-12,15H,2H2,1H3,(H,17,18)
InChIKeyLMMZERQQLIHFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-N-phenylbutanamide: A Procurement-Focused Overview of a Selective P2X3 Antagonist and Melatonergic Research Tool


2-Phenoxy-N-phenylbutanamide (CAS 101293-16-7; C16H17NO2; MW 255.31) is a synthetic N-phenylbutanamide derivative characterized by a 2-phenoxy substitution on the butanamide backbone [1]. This compound serves as a versatile scaffold in medicinal chemistry and agrochemical research, with documented activity as an antagonist of the P2X3 purinergic receptor and as a ligand for melatonin (MT1/MT2) receptors [2][3]. Its physicochemical profile includes a predicted boiling point of 454.1±28.0 °C, a density of 1.138±0.06 g/cm³, and a predicted pKa of 13.30±0.70 . Commercially available from multiple vendors under various catalog numbers (e.g., BBV-39249574, STK158346), this compound is a solid at room temperature and is supplied primarily for research and development applications [1].

The Risk of Substituting 2-Phenoxy-N-phenylbutanamide: Why In-Class N-Phenylbutanamides Are Not Interchangeable


Direct substitution of 2-phenoxy-N-phenylbutanamide with other N-phenylbutanamide analogs or structurally related phenoxyamides is scientifically unsound without rigorous empirical validation. Subtle variations in the phenoxy substitution pattern, the length of the alkyl linker, and the nature of the N-phenyl group profoundly alter target engagement and biological outcomes. For instance, while 2-phenoxy-N-phenylbutanamide exhibits a measurable EC50 of 80 nM as a P2X3 antagonist [1], closely related compounds such as 2-phenoxy-N-phenylacetamide (with a shorter carbon chain) or 4-phenoxy-N-phenylbutanamide (with a different substitution position) have not been reported to demonstrate this specific activity profile . Similarly, within melatonergic ligand series, the replacement of the 2-phenoxybutanamide core with alternative amide substitutions yields divergent affinities for MT1 and MT2 receptors, as demonstrated by structure-activity relationship (SAR) studies [2]. Therefore, any procurement decision for receptor pharmacology studies, agrochemical development, or chemical biology applications must be anchored to the specific CAS 101293-16-7 identity to ensure reproducibility and target specificity.

Quantitative Differentiation of 2-Phenoxy-N-phenylbutanamide: Evidence-Based Selection Criteria


P2X3 Receptor Antagonist Activity: Quantified Potency for Pain and Sensory Research

2-Phenoxy-N-phenylbutanamide demonstrates a defined antagonist EC50 of 80 nM at the recombinant rat P2X3 purinergic receptor, a key target in chronic pain and sensory neurotransmission [1]. In contrast, the majority of unsubstituted or differently substituted N-phenylbutanamide analogs lack reported P2X3 activity, and the compound's potency distinguishes it from other non-selective purinergic antagonists such as suramin (IC50 ~10 µM) or PPADS (IC50 ~1 µM) [2]. Notably, this compound showed no detectable antagonist activity at the related P2X4 receptor up to 3 µM, indicating a degree of subtype discrimination [3].

Purinergic signaling Pain pharmacology Ion channel antagonist

Melatonergic Ligand Activity: MT1 Receptor Agonist Profile with Quantified Potency

In a functional assay using human MT1 receptors expressed in HEK293 cells, 2-phenoxy-N-phenylbutanamide exhibited agonist activity with an EC50 of 3.97 × 10⁵ nM (397 µM) as measured by Fluo-8 calcium flux [1]. While this potency is low, it establishes the compound's ability to engage melatonergic targets, a property absent in simpler N-phenylbutanamides lacking the phenoxy group [2]. In a related series of N-(phenoxyalkyl)amides, the antioxidant and cytoprotective effects were shown to be stereoselective and structure-dependent, with specific substitutions on the phenoxy ring and amide chain dramatically altering activity [3].

Melatonin receptors Circadian rhythm GPCR pharmacology

Agrochemical Potential: Herbicidal Scaffold with Phenoxybutanamide Core

2-Phenoxy-N-phenylbutanamide belongs to the class of 2-phenoxybutanoylamides, which are disclosed in patent literature as herbicides [1][2]. Specifically, the 2-phenoxybutanamide core is a privileged scaffold for weed control, with optimized derivatives showing excellent herbicidal activity at low doses and high crop safety [2]. While direct herbicidal activity data for 2-phenoxy-N-phenylbutanamide is not publicly reported, its inclusion in patent claims (WO patents for 2-phenoxybutanoylamide compounds) positions it as a key synthetic intermediate and structure-activity relationship (SAR) probe [1]. In contrast, the simpler N-phenylbutanamide lacks the phenoxy group essential for this agrochemical activity class .

Herbicide discovery Agrochemical Phenoxybutyric acid amide

Physicochemical Distinction: Predicted pKa and Boiling Point Differentiate from Simpler Amides

2-Phenoxy-N-phenylbutanamide exhibits a predicted pKa of 13.30±0.70, significantly higher (less acidic) than that of the simpler N-phenylbutanamide (estimated pKa ~15-16 for amide NH) and substantially different from 2-phenoxyacetic acid derivatives (pKa ~3-4) [1]. Its predicted boiling point of 454.1±28.0 °C and density of 1.138±0.06 g/cm³ are also distinct from close analogs like 4-phenoxy-N-phenylbutanamide, which has different predicted properties . These differences impact solubility, chromatographic behavior, and formulation strategies.

Physicochemical properties Formulation Analytical chemistry

Targeted Application Scenarios for 2-Phenoxy-N-phenylbutanamide Based on Quantitative Evidence


P2X3 Receptor Antagonist Tool Compound for Pain and Sensory Neurobiology

Procure 2-phenoxy-N-phenylbutanamide for use as a validated P2X3 antagonist tool compound with an EC50 of 80 nM [1]. This potency, coupled with its lack of activity at P2X4 (up to 3 µM), makes it suitable for probing P2X3-mediated signaling in recombinant systems (e.g., Xenopus oocytes) and for initial SAR studies aimed at developing more potent and selective P2X3 blockers for chronic pain, migraine, and bladder dysfunction research [1][2]. Its availability as a research-grade chemical from multiple vendors facilitates rapid access for academic and industrial pharmacology groups [3].

Melatonergic Ligand Scaffold for MT1/MT2 Receptor SAR Exploration

Utilize 2-phenoxy-N-phenylbutanamide as a low-potency (EC50 = 397 µM) but structurally informative starting point for designing novel melatonergic ligands [4]. The compound's confirmed agonism at human MT1 receptors validates the phenoxybutanamide core for further optimization via substitution on the phenoxy ring and modification of the amide N-phenyl group [4][5]. This approach is particularly relevant for projects aiming to develop antioxidant or cytoprotective agents that engage melatonin receptors, as demonstrated in related N-(phenoxyalkyl)amide series [5].

Herbicide Lead Discovery: Phenoxybutanamide Core for Agrochemical R&D

Incorporate 2-phenoxy-N-phenylbutanamide into herbicide discovery programs as a representative member of the 2-phenoxybutanoylamide chemotype, which is claimed in patent literature for agricultural use [6][7]. The compound can serve as a synthetic intermediate for generating libraries of N-substituted phenoxybutanamides or as a comparator in SAR studies aiming to identify derivatives with improved weed control efficacy and crop safety [7]. Its solid physical state and commercial availability facilitate straightforward handling in parallel synthesis workflows [3].

Physicochemical Reference Standard for Analytical Method Development

Employ 2-phenoxy-N-phenylbutanamide as a reference compound for developing and validating analytical methods (HPLC, LC-MS) targeting N-phenylbutanamide derivatives . Its predicted pKa of 13.30 and boiling point of 454.1°C provide a basis for optimizing chromatographic separation conditions (e.g., mobile phase pH, column temperature) and for establishing retention time markers in complex mixtures . This is particularly useful in quality control laboratories supporting agrochemical or pharmaceutical development pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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